Cas no 153-18-4 (Rutin)

Rutin is a flavonoid glycoside compound that offers notable antioxidant properties, particularly in stabilizing capillary walls and enhancing venous tone. Its ability to scavenge free radicals contributes to its therapeutic potential in cardiovascular health and disease prevention, making it a valuable supplement for individuals seeking to mitigate oxidative stress-related issues.
Rutin structure
Rutin structure
Product name:Rutin
CAS No:153-18-4
MF:C27H30O16
MW:610.5175
MDL:MFCD00006830
CID:36615
PubChem ID:5280805

Rutin Chemical and Physical Properties

Names and Identifiers

    • Rutin
    • 3,3',4',5,7-PENTAHYDROXYFLAVONE-3-RHAMNOGLUCOSIDE
    • 3,3',4',5,7-PENTAHYDROXYFLAVONE-3-RUTINOSIDE
    • 3-[[6-o-(6-deoxy-alpha-l-mannopyranosyl)-beta-d-glucopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4h-1-benzopyran-4-one
    • BIRUTAN
    • c.i. 75730
    • ELDRIN
    • GLOBULARIACITRIN
    • MELIN
    • OSYRITIN
    • QUERCETIN-3-RUTINOSIDE
    • (+)-RUTIN
    • RUTOSIDE
    • SOPHORIN
    • TANRUTIN
    • VITAMIN P
    • 3,3',4',5,7-pentahydroxy-flavon3-(o-rhamnosylglucoside)
    • 3-[[6-O-(6-deoxy-.alpha.-L-mannopyranosyl)-.beta.-D-glucopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-5,74H-1-Benzopyran-4-one
    • 3-[[6-O-(-Deoxy-L-mannopyranosyl)-D-glucopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one
    • 4-dihydroxyphenyl)-5,7-dihydroxy-yranosyl]oxy]-2-(
    • Rutin hydrate
    • RUTIN(AS) PrintBack
    • RUTIN(P) (Compendial Traceable) PrintBack
    • RUTIN(RG)
    • Rutin Trihydrate
    • Quercetin 3-O-rutinoside
    • Vitamin P trihydrate
    • [ "Quercetin 3-O-rutinoside", " Rutoside" ]
    • rutozyd
    • Rutosid
    • Rutinum
    • oxyritin
    • rutabion
    • usafcf-5
    • Phytomelin
    • Quercetin 3-rutinoside
    • Myrticolorin
    • Venoruton
    • Bioflavonoid
    • Osyritrin
    • Paliuroside
    • Rutine
    • 3-Rutinosyl quercetin
    • 3-Rhamnoglucosylquercetin
    • Rutosidum
    • Rutosido
    • Globularicitrin
    • Violaquercitrin
    • Rutinic acid
    • Birutan Forte
    • Birutin
    • Quercetin rhamnoglucosine
    • Quercetin-3beta-rutinoside
    • Ilixanthin
    • Rutinion
    • MDL: MFCD00006830
    • Inchi: 1S/C27H30O16/c1-8-17(32)20(35)22(37)26(40-8)39-7-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-13(31)5-10(28)6-14(16)41-24(25)9-2-3-11(29)12(30)4-9/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3/t8-,15+,17-,18+,20+,21-,22+,23+,26+,27-/m0/s1
    • InChI Key: IKGXIBQEEMLURG-NVPNHPEKSA-N
    • SMILES: O1[C@]([H])([C@@]([H])([C@]([H])([C@@]([H])([C@@]1([H])C([H])([H])O[C@@]1([H])[C@@]([H])([C@@]([H])([C@]([H])([C@]([H])(C([H])([H])[H])O1)O[H])O[H])O[H])O[H])O[H])O[H])OC1C(C2=C(C([H])=C(C([H])=C2OC=1C1C([H])=C([H])C(=C(C=1[H])O[H])O[H])O[H])O[H])=O

Computed Properties

  • Exact Mass: 610.153385g/mol
  • Surface Charge: 0
  • XLogP3: -1.3
  • Hydrogen Bond Donor Count: 10
  • Hydrogen Bond Acceptor Count: 16
  • Rotatable Bond Count: 6
  • Monoisotopic Mass: 610.153385g/mol
  • Monoisotopic Mass: 610.153385g/mol
  • Topological Polar Surface Area: 266Ų
  • Heavy Atom Count: 43
  • Complexity: 1020
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 10
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • Surface Charge: 0
  • Tautomer Count: 162
  • Molecular Weight: 610.5

Experimental Properties

  • Color/Form: Yellow powder
  • Density: 1.3881 (rough estimate)
  • Melting Point: 195 ºC
  • Boiling Point: 983.1°C at 760 mmHg
  • Flash Point: 325.4±27.8 °C
  • Refractive Index: 1.7650 (estimate)
  • Solubility: pyridine: 50 mg/mL
  • Water Partition Coefficient: 12.5 g/100 mL
  • PSA: 269.43000
  • LogP: -1.68710
  • Solubility: It is soluble in pyridine, formyl and alkaline solution, slightly soluble in ethanol, acetone and ethyl acetate, and almost insoluble in water, chloroform, ether, benzene, carbon disulfide and petroleum ether.
  • Color index: 75730
  • Merck: 8304
  • Specific Rotation: +13.82° (ethanol)

Rutin Security Information

Rutin Customs Data

  • HS CODE:2932999099
  • Customs Data:

    China Customs Code:

    2932999099

    Overview:

    2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Rutin Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R81950-100g
Rutin
153-18-4
100g
¥279.0 2021-09-08
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
A01_984341-20MG
Rutin, 98%, from fructus sophorae, HPLC≥98%
153-18-4 98%
20mg
¥300.0 2023-09-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
RG912-25g
Rutin
153-18-4 95%
25g
¥98.0 2023-05-25
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R006889-20mg
Rutin
153-18-4
20mg
¥80 2023-09-10
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD32066-100g
2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-((((2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one
153-18-4 96%
100g
¥145.0 2023-05-25
City Chemical
R269-500GM
Rutin
153-18-4 purified
500gm
$191.64 2023-09-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1054404-10g
Rutin
153-18-4 98%
10g
¥?????? 2023-05-25
abcr
AB401423-5g
Rutin from Sophora japonica L., 95%; .
153-18-4 95%
5g
€62.60 2025-02-15
MedChemExpress
HY-N0148-10mM*1 mL in DMSO
Rutin
153-18-4 98.06%
10mM*1 mL in DMSO
¥500 2024-05-24
Ambeed
A125100-25g
2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-((((2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one
153-18-4 96%
25g
$8.0 2025-02-26

Rutin Production Method

Synthetic Routes 1

Reaction Conditions
1.1 5 d, 25 °C
Reference
Glycosylation and malonylation of quercetin, epicatechin, and catechin by cultured plant cells
Shimoda, Kei; Otsuka, Takanao; Morimoto, Yoko; Hamada, Hatsuyuki; Hamada, Hiroki, Chemistry Letters, 2007, 36(10), 1292-1293

Rutin Raw materials

Rutin Preparation Products

Rutin Suppliers

Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:153-18-4)Rutin
Order Number:CRN0386
Stock Status:in stock
Quantity:5mg/20mg/50mg
Purity:≥98%
Pricing Information Last Updated:Friday, 14 March 2025 10:55
Price ($):
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
(CAS:153-18-4)Rutin
Order Number:TB03180
Stock Status:in Stock
Quantity:5mg,10mg ,20mg ,50mg ,100mg,or customized
Purity:>98%
Pricing Information Last Updated:Tuesday, 21 January 2025 17:57
Price ($):price inquiry

Additional information on Rutin

Introduction to Rutin (CAS No. 153-18-4): A Comprehensive Overview

Rutin, chemically known as 3,3',4',5,7-pentahydroxyflavone-7-O-α-L-rhamnopyranoside, is a naturally occurring flavonol glycoside widely recognized for its significant biological activities. With a CAS number 153-18-4, this compound has garnered considerable attention in the field of pharmaceuticals and nutraceuticals due to its potent antioxidant, anti-inflammatory, and cardiovascular protective properties. This article provides an in-depth exploration of Rutin's chemical structure, pharmacological effects, therapeutic applications, and the latest research findings that underscore its importance in modern medicine.

The molecular structure of Rutin consists of a flavone backbone substituted with hydroxyl groups at positions 3, 4', 5, and 7, along with a rhamnose sugar moiety attached to the 7-O position. This unique configuration contributes to its remarkable stability and bioavailability, making it an attractive candidate for therapeutic development. The presence of multiple hydroxyl groups enhances its ability to scavenge free radicals and inhibit oxidative stress, which are implicated in various chronic diseases.

Recent studies have highlighted the multifaceted pharmacological effects of Rutin. Its potent antioxidant activity stems from its ability to neutralize reactive oxygen species (ROS) and reduce lipid peroxidation. This property has been extensively studied in the context of cardiovascular diseases, where oxidative stress plays a crucial role in the pathogenesis of atherosclerosis and hypertension. Research indicates that Rutin can modulate lipid profiles by inhibiting cholesterol synthesis and promoting its excretion.

Beyond its antioxidant properties, Rutin has demonstrated significant anti-inflammatory effects. It inhibits key pro-inflammatory enzymes such as COX-2 and LOX, thereby reducing inflammation in various tissues. This makes Rutin a promising candidate for treating inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. Additionally, Rutin has been shown to possess immunomodulatory effects, enhancing the body's defense mechanisms against pathogens.

The therapeutic potential of Rutin extends to neuroprotection as well. Preclinical studies suggest that Rutin can cross the blood-brain barrier and protect against neurodegenerative diseases like Alzheimer's and Parkinson's. Its ability to inhibit acetylcholinesterase activity may contribute to cognitive enhancement and neuroprotection. Furthermore, Rutin has been investigated for its role in preventing age-related macular degeneration by mitigating oxidative damage to retinal cells.

In terms of clinical applications, Rutin has been used traditionally as a dietary supplement due to its perceived health benefits. Modern research supports these uses by demonstrating its efficacy in improving endothelial function and reducing blood pressure. Clinical trials have shown that supplementation with Rutin can lead to significant reductions in systolic and diastolic blood pressure in hypertensive patients. Moreover, Rutin has been found to enhance endothelial nitric oxide synthase (eNOS) activity, which is crucial for vasodilation and maintaining cardiovascular health.

The bioavailability of Rutin has been a subject of extensive research. Studies indicate that while Rutin is relatively stable in vitro, its absorption in vivo can be enhanced by co-administration with other bioavailability-enhancing compounds such as quercetin or curcumin. Additionally, the formulation of Rutin as nanoparticles or micelles has shown promise in improving its systemic delivery and therapeutic efficacy.

Future research directions for Rutin include exploring its potential role in cancer prevention and treatment. Preliminary studies suggest that Rutin can induce apoptosis in cancer cells by inhibiting key signaling pathways such as PI3K/Akt and MAPK. Its ability to suppress tumor growth and metastasis makes it an attractive candidate for combination therapy with conventional chemotherapeutic agents.

The safety profile of Rutin is generally favorable, with minimal side effects reported at therapeutic doses. However, long-term studies are needed to fully assess its adverse effects and interactions with other medications. Pharmacokinetic studies have revealed that Rutin exhibits moderate bioavailability following oral administration but can be significantly enhanced by optimizing dosage forms and delivery systems.

In conclusion, Rutin (CAS No. 153-18-4) is a versatile flavonol glycoside with a broad spectrum of biological activities. Its potent antioxidant, anti-inflammatory, and cardiovascular protective properties make it a valuable compound in both preventive medicine and therapeutic interventions. The latest research findings continue to uncover new avenues for utilizing Rutin in managing chronic diseases and enhancing overall health outcomes.

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